Structural Differentiation: Piperidine-1-Sulfonyl Propanoic Acid Benzimidazole vs. Common Benzimidazole Scaffolds
The target compound differs structurally from unsubstituted benzimidazole, 2-methylbenzimidazole, and lansoprazole/omeprazole-type pyridylmethylsulfinyl benzimidazoles by the presence of a piperidine-1-sulfonyl group at C-5 and a propanoic acid chain at C-2. This results in distinct computed physicochemical properties: XLogP3 = 1.2, 1 H-bond donor, 6 H-bond acceptors, and a topological polar surface area of 101 Ų [1]. In contrast, lansoprazole has XLogP3 ≈ 2.1, 1 H-bond donor, and 5 H-bond acceptors [2]. These differences suggest divergent solubility, permeability, and target-binding profiles.
| Evidence Dimension | Computed physicochemical properties (XLogP3, HBD, HBA, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.2; HBD = 1; HBA = 6; TPSA = 101 Ų |
| Comparator Or Baseline | Lansoprazole: XLogP3 ≈ 2.1; HBD = 1; HBA = 5; TPSA ≈ 87 Ų |
| Quantified Difference | ΔXLogP3 ≈ -0.9; ΔHBA = +1; ΔTPSA ≈ +14 Ų |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs) [1] [2] |
Why This Matters
These differences indicate that the target compound is more polar and possesses additional hydrogen-bond acceptor capacity, which can alter solubility, metabolic stability, and target selectivity relative to established benzimidazole drugs, guiding procurement for SAR studies.
- [1] PubChem. 3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid. Computed Properties. View Source
- [2] PubChem. Lansoprazole. Compound Summary CID 3881. View Source
